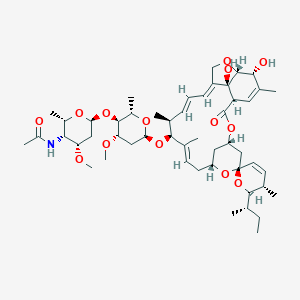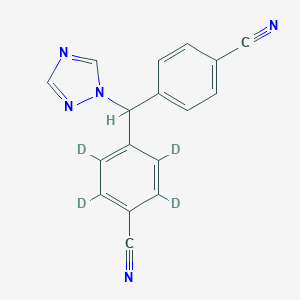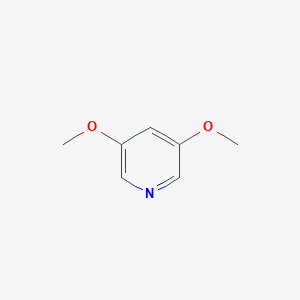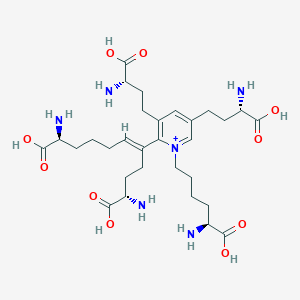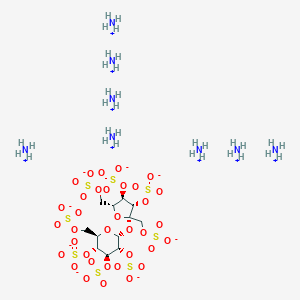
Sucrosofate ammonium
Overview
Description
Synthesis Analysis
Synthesis methods for related compounds involve the reaction of specific precursors in controlled conditions. For instance, the synthesis of complex peroxyuranates, which might share some synthesis parallels with sucrosofate ammonium, involves treating aqueous solutions of metal nitrates with alkali or ammonium hydroxide, followed by reaction with hydrogen peroxide and sulfuric or oxalic acid at a maintained pH. This process results in yellow microcrystalline compounds (Bhattacharjee, Chaudhuri, & Purkayastha, 1986). Similar methodologies could potentially be applied or adapted for the synthesis of sucrosofate ammonium.
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques like IR and Raman spectroscopy, which provide information on bonding and functional groups. For example, in peroxyuranates, spectroscopic analysis suggests specific bonding configurations between oxygen, sulfur, and central metal ions, indicating a bridging and monodentate manner for sulfate ions and bidentate chelation for oxalate ions (Bhattacharjee, Chaudhuri, & Purkayastha, 1986). Similar structural analyses could reveal the arrangement of functional groups within sucrosofate ammonium.
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure and can be studied through various reactions and analytical methods. For instance, the stability, reactivity with other chemicals, and decomposition pathways offer insights into a compound's behavior under different conditions. The study on peroxyuranates mentions their stability up to certain temperatures and reactions with ethanol for precipitation, suggesting a pathway for understanding the reactivity of similar compounds (Bhattacharjee, Chaudhuri, & Purkayastha, 1986).
Physical Properties Analysis
Physical properties, including solubility, crystallinity, and thermal stability, are crucial for understanding how a compound behaves in different environments. The described peroxyuranates exhibit specific solubility behaviors and thermal stability, providing a comparative basis for sucrosofate ammonium (Bhattacharjee, Chaudhuri, & Purkayastha, 1986).
Scientific Research Applications
-
Environmental Science
- Application : The application of ammonium sulfate affects greenhouse gases and microbial diversity of an oil palm plantation on tropical peat .
- Methods : A long-term field experiment was conducted to compare the application of 124.3 kg N ha −1 y of ammonium sulfate (the treatment) to no N application (the control) .
- Results : N fertilizer input slightly decreased soil pH, total carbon ©, total N, but increased nitrate (NO3 −), ammonium (NH4 +) concentration, methane (CH4), and nitrous oxide (N2O) fluxes .
-
Food Industry
-
Fire Safety
- Application : Ammonium sulfate is used in fire extinguisher powder and fire retardant materials .
- Methods : It is mixed with other chemicals to produce a powder that can suppress fires .
- Results : The use of ammonium sulfate in these applications can help to prevent the spread of fire and reduce damage .
-
Chemical Industry
- Application : Ammonium sulfate has multiple purposes in the chemical industry .
- Methods : Its specific use can vary greatly depending on the chemical process, but it is often used as a reactant or a catalyst .
- Results : The use of ammonium sulfate in the chemical industry can help to improve the efficiency of certain reactions .
-
Pharmaceutical Industry
-
Textile Industry
- Application : Ammonium sulfate is used in the textile industry .
- Methods : Its specific use can vary greatly depending on the textile process, but it is often used as a mordant in dyeing .
- Results : The use of ammonium sulfate in the textile industry can help to improve the colorfastness of certain dyes .
-
Water Treatment
-
Wood Pulp Industry
-
Laboratory Use
-
Beverage Industry
-
Flame Retardants
Future Directions
properties
IUPAC Name |
octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOAWDYRUPQHRM-QRDGSJRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H46N8O35S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrosofate ammonium | |
CAS RN |
74135-13-0 | |
| Record name | Sucrosofate ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCROSOFATE AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



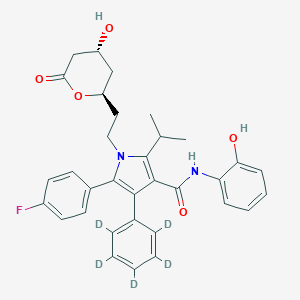


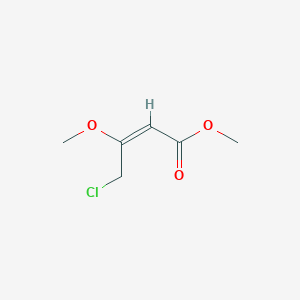
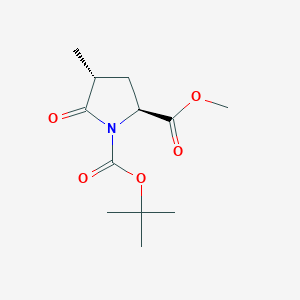
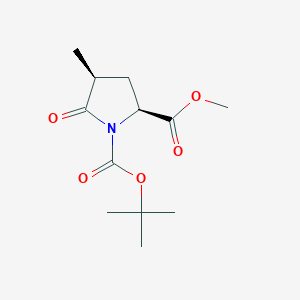
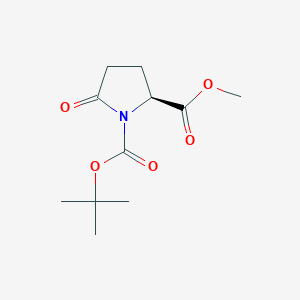

![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
